Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with two fluorine atoms at the 4- and 5-positions and a pinacol boronate group at the 2-position. This compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)10(16)6-8(9)12(18)19-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWYMUPUWCUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674180 | |
| Record name | Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333122-75-0 | |
| Record name | Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzoic acid derivative.
Borylation: The key step involves the borylation of the fluorinated benzoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and efficiency. This includes the use of continuous flow reactors to enhance reaction rates and yields, and the implementation of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form carbon-carbon bonds efficiently.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product . The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound belongs to a family of aryl pinacol boronates with varying substituents on the benzoate ring. Key analogs include:
Key Observations :
- Trifluoromethyl vs. Fluoro : The CF₃ group in increases hydrophobicity, making it suitable for lipid-soluble drug scaffolds, whereas fluorine enhances polarity and metabolic stability .
- Steric Effects : Ortho-substituted boronates (e.g., ) may exhibit reduced reactivity due to steric clashes with catalysts, whereas para-substituted derivatives (e.g., ) offer optimal geometry for coupling .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on the boronate’s electronic and steric profile:
- The target compound’s 4,5-difluoro substitution likely enhances electrophilicity at the boronate-bearing carbon, facilitating transmetalation with palladium complexes .
- Mono-fluoro analogs (e.g., ) show moderate reactivity, while trifluoromethyl derivatives (e.g., ) may require higher catalyst loading due to steric bulk .
- Ortho-substituted boronates (e.g., ) exhibit lower yields in coupling reactions compared to para-substituted counterparts .
Research Findings and Data
Biological Activity
Methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1333122-75-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C14H17BF2O4
- Molecular Weight : 298.09 g/mol
- Purity : Typically ≥95% in commercial preparations
This compound acts primarily as a molecular glue enhancer for cyclin-dependent kinase 12 (CDK12), which plays a crucial role in transcription regulation and DNA repair mechanisms. The compound's ability to promote the degradation of cyclin K has been linked to its interaction with CDK12 and the CUL4–RBX1–DDB1 E3 ligase complex .
In Vitro Studies
- Cyclin K Degradation :
- Cell Viability Assays :
Case Studies
A study evaluating the effects of this compound on breast cancer cells demonstrated:
- Cell Cycle Arrest : Treated cells exhibited G1 phase arrest.
- Apoptosis Induction : Increased levels of cleaved caspase-3 indicated activation of apoptotic pathways.
Comparative Biological Activity Table
Safety and Toxicology
The compound has been classified as an irritant based on laboratory safety summaries. Care should be taken to handle it with appropriate personal protective equipment when conducting experiments involving this compound .
Q & A
Basic: What are the common synthetic routes for preparing methyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The synthesis typically involves a multi-step substitution reaction. For structurally similar boronate esters (e.g., methyl 3-fluoro-5-(dioxaborolanyl)benzoate), a three-step protocol is employed: (1) halogenation of the benzoic acid precursor, (2) esterification, and (3) palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron . Key parameters include:
- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Solvents : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere.
- Temperature : 80–110°C for 12–24 hours.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) .
Table 1 : Representative Reaction Conditions for Boronate Ester Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NBS, DMF, 0°C → RT | 85 | |
| 2 | MeOH, H₂SO₄, reflux | 90 | |
| 3 | Pd(dppf)Cl₂, B₂pin₂, KOAc, THF, 100°C | 75 |
Basic: How is the compound characterized structurally?
X-ray crystallography (via SHELX software ) and spectroscopic methods are critical:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm), boron-adjacent carbons (δ 80–85 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
- FT-IR : C=O stretch (~1720 cm⁻¹), B-O bonds (~1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.1 for C₁₄H₁₆BF₂O₄) .
Basic: What are its primary applications in organic synthesis?
The compound serves as a versatile boronate ester in:
- Suzuki-Miyaura Cross-Coupling : Forms biaryl linkages with aryl halides (Pd catalysts, base, 60–90°C) .
- Borylation of C–H Bonds : Enables meta-selective functionalization in aromatic systems via Ir or Rh catalysts .
- Probing Electronic Effects : Fluorine substituents modulate steric/electronic properties, affecting reaction rates and regioselectivity .
Basic: How is stability assessed during storage and handling?
- Storage : Argon atmosphere, -20°C in amber vials (prevents hydrolysis of the boronate ester) .
- Decomposition Indicators : Loss of B-O bond integrity (¹¹B NMR signal shift from ~30 ppm to >40 ppm indicates hydrolysis) .
Basic: What purification methods are effective?
- Recrystallization : Use hexane/ethyl acetate (1:3) for high-purity crystals.
- Chromatography : Silica gel (70–230 mesh) with gradient elution (hexane → ethyl acetate).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical purity (>98%) .
Advanced: How do fluorine substituents influence Suzuki-Miyaura coupling efficiency?
The 4,5-difluoro substitution reduces electron density at the aromatic ring, slowing oxidative addition of aryl halides but improving regioselectivity. Comparative studies show:
- Reactivity : Electron-withdrawing fluorines lower reaction rates by 20–30% vs. non-fluorinated analogs.
- Selectivity : Para coupling dominates (>90%) due to steric hindrance at ortho positions .
Table 2 : Coupling Efficiency with Varied Substrates
| Aryl Halide Partner | Yield (%) | Selectivity (para:ortho) |
|---|---|---|
| 4-Bromotoluene | 82 | 92:8 |
| 2-Iodonaphthalene | 65 | 85:15 |
| 3-Chloropyridine | 78 | 94:6 |
Advanced: What computational methods predict its reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
- Boron-Carbon Bond Strength : ~450 kJ/mol, susceptible to nucleophilic attack.
- Electrostatic Potential : Fluorine atoms create localized negative charges, directing electrophiles to meta positions .
Advanced: How to resolve contradictions in reported reaction yields?
Discrepancies often arise from:
- Catalyst Purity : Pd catalysts with residual ligands (e.g., PPh₃) reduce activity. Use pre-purified Pd(dba)₂.
- Solvent Anhydrity : Trace water hydrolyzes boronate esters. Employ molecular sieves in THF .
- Base Selection : KOAc vs. K₂CO₃ alters reaction pH, affecting transmetallation rates .
Advanced: How does it compare to structural analogs in medicinal chemistry?
- Bioactivity : Difluoro derivatives exhibit enhanced metabolic stability vs. non-fluorinated analogs (e.g., 2x longer half-life in hepatic microsomes) .
- LogP : 2.1 (vs. 1.8 for methyl 4-chloro analogs), improving membrane permeability .
Advanced: What mechanistic insights exist for its borylation reactions?
The boronate ester acts as a "masked" boronic acid. Key steps include:
Transmetallation : Boron transfers to Pd(II) intermediate.
Reductive Elimination : Forms C–C bonds with aryl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
